(Z)-Cinnamyl Chloride

Vue d'ensemble

Description

(Z)-Cinnamyl Chloride is an important chemical intermediate used in the synthesis of various compounds, including cinnarizine, which is known for its vasodilating action that improves cerebral, peripheral, and coronary blood circulation. The substance is derived from styrene and formaldehyde in the presence of acid, making it a product of large-scale industrial manufacture due to the ready availability and reactivity of its starting materials (Kumanova et al., 1982).

Synthesis Analysis

The synthesis of (Z)-Cinnamyl Chloride involves several steps, including the reaction of benzophenone, benzhydrol, benzhydryl chloride, benzhydrylpiperazine, and cinnamyl chloride as the main semi-products. Gas chromatography techniques are employed for the qualitative and quantitative analysis of semi-products in the synthesis process, allowing for rapid stage-by-stage monitoring (Sarycheva & Vedernikova, 1999).

Molecular Structure Analysis

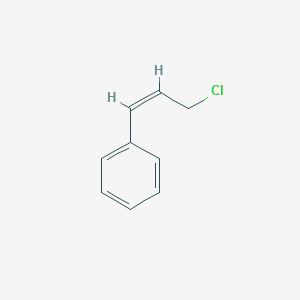

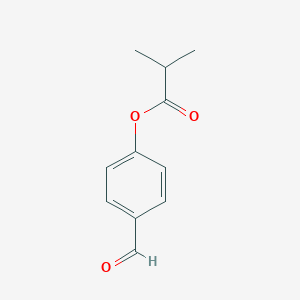

(Z)-Cinnamyl Chloride's molecular structure, characterized by the presence of a cinnamyl group attached to a chlorine atom, plays a crucial role in its reactivity and subsequent chemical transformations. The molecular structure facilitates its involvement in various chemical reactions due to the reactivity of the cinnamyl group and the chlorine atom (Salum et al., 2015).

Chemical Reactions and Properties

(Z)-Cinnamyl Chloride undergoes a range of chemical reactions, including photocatalyzed diastereoselective isomerization to cyclopropanes, showcasing its versatility in synthetic chemistry. The reaction conditions are mild and compatible with a broad range of functional groups, yielding chloro-cyclopropanes in high yields and diastereoselectivities (Xu et al., 2020).

Applications De Recherche Scientifique

Biochemical Studies : It's used in ultrastructural cytochemistry for studying mitochondrial oxidoreduction reactions in hair cell mitochondria of the guinea pig cochlea (Spector, 1975).

Antifungal Properties : Z-cinnamaldehyde, derived from (Z)-Cinnamyl Chloride, shows antifungal properties against tree pathogenic fungi (Lee, Cheng, & Chang, 2005).

Electrocarboxylation : A synthesized [Cu]@Ag composite catalyst efficiently electrocarboxylates (Z)-Cinnamyl chloride with CO2 to produce β-unsaturated carboxylic acids (Wu et al., 2019).

Pharmaceutical and Agricultural Applications : Cinnamaldehyde, which can be derived from (Z)-Cinnamyl Chloride, is used in foods, pharmaceuticals, and as a potent nematicide (Son et al., 2022).

Therapeutic Potential : (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives, related to (Z)-Cinnamyl Chloride, show low toxicity in Swiss Albino mice, indicating potential therapeutic applications (Reddy et al., 2015).

Fluorescence Imaging : A cinnamyl pyrazoline-based fluorescence probe derived from (Z)-Cinnamyl Chloride is useful for detecting Zn2+ ions in microscopy and live cell imaging (Yang et al., 2018).

Material Science : Surface modification of fumed silica with cinnamyl alcohol and cinnamoyl chloride, related to (Z)-Cinnamyl Chloride, allows for optical irradiation-based cross-linking (Kawamura et al., 2016).

Chemical Reactions : (Z)-Cinnamyl Chloride undergoes regiosclective and threo diastercosclective reactions with aldehydes (Coxon, Eyk, & Steel, 1989).

Vasodilating Agent : Cinnarizine, derived from (Z)-Cinnamyl Chloride, is used to improve cerebral, peripheral, and coronary blood circulation (Kumanova et al., 1982).

Perfumery and Flavoring Agent : Cinnamyl benzoate, related to (Z)-Cinnamyl Chloride, is used as a perfumery and flavoring agent and as a food additive (Koga et al., 1993; Malkar & Yadav, 2018).

Propriétés

IUPAC Name |

[(Z)-3-chloroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYTFSSTWXZFU-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Cinnamyl Chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[a]anthracene-d12](/img/structure/B49388.png)

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)